(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a benzo[d]thiazole core with various functional groups, including an iodobenzoyl, nitro, and ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzo[d]thiazole core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Imine: The imine linkage is formed by reacting the iodobenzoylated benzo[d]thiazole with an amine under dehydrating conditions.
Esterification: Finally, the ester group is introduced via esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The iodo group can participate in nucleophilic substitution reactions, such as Suzuki coupling, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki coupling.
Major Products
Reduction of Nitro Group: 2-amino derivative.
Hydrolysis of Ester: Carboxylic acid derivative.
Substitution of Iodo Group: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzo[d]thiazole core, which is known for its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an anticancer or antimicrobial agent. The nitro and iodobenzoyl groups are known to enhance biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique structural features of the benzo[d]thiazole core.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the iodobenzoyl group could facilitate binding through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core but differ in their functional groups.
Nitrobenzoyl Derivatives: Compounds such as 2-nitrobenzoyl chloride and 4-nitrobenzoyl chloride have similar nitrobenzoyl groups but lack the benzo[d]thiazole core.
Iodobenzoyl Derivatives: Compounds like 2-iodobenzoyl chloride and 4-iodobenzoyl chloride share the iodobenzoyl group but differ in their core structures.
Uniqueness
The uniqueness of (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate lies in the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzo[d]thiazole core, along with the nitro, iodobenzoyl, and ester groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[2-(2-iodobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O5S/c1-26-15(22)9-20-13-7-6-10(21(24)25)8-14(13)27-17(20)19-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSSJAAYBXEINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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